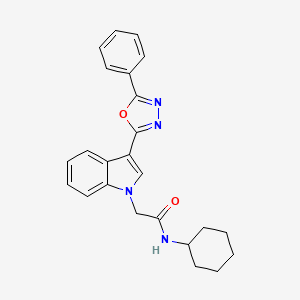

N-cyclohexyl-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide

Description

N-cyclohexyl-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide is a hybrid molecule comprising an indole core linked to a 1,3,4-oxadiazole ring substituted with a phenyl group. The acetamide moiety is functionalized with a cyclohexyl group at the nitrogen atom. This structure combines pharmacophores known for diverse biological activities, including anticancer, antimicrobial, and antioxidant effects, as seen in structurally related compounds .

Properties

IUPAC Name |

N-cyclohexyl-2-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4O2/c29-22(25-18-11-5-2-6-12-18)16-28-15-20(19-13-7-8-14-21(19)28)24-27-26-23(30-24)17-9-3-1-4-10-17/h1,3-4,7-10,13-15,18H,2,5-6,11-12,16H2,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKNNZXVFIGDSTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)CN2C=C(C3=CC=CC=C32)C4=NN=C(O4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

Oxadiazole Ring Formation: The 1,3,4-oxadiazole ring can be formed by the cyclization of a hydrazide with a carboxylic acid derivative, such as an ester or acid chloride, in the presence of a dehydrating agent like phosphorus oxychloride.

Coupling Reactions: The indole and oxadiazole moieties are then coupled through a suitable linker, such as an acetamide group, using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Cyclohexyl Substitution: Finally, the cyclohexyl group is introduced via nucleophilic substitution or other suitable methods.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce carbonyl groups to alcohols.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the indole or oxadiazole rings, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide

Reducing Agents: Lithium aluminum hydride, sodium borohydride

Coupling Reagents: EDCI, HOBt

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds featuring the oxadiazole ring exhibit notable antimicrobial properties . A study synthesized a series of N-substituted acetamides with a 5-phenyl-1,3,4-oxadiazol-2-thiol group and evaluated their efficacy against various microbes. The findings revealed that N-cyclohexyl-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide demonstrated promising antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Anticancer Properties

The compound also shows potential as an anticancer agent . The oxadiazole moiety is known to interact with various biological targets, potentially inhibiting enzyme activities involved in cancer progression. Molecular docking studies suggest that this compound binds effectively to specific receptors or enzymes linked to cancer pathways .

In experimental studies, similar oxadiazole derivatives have exhibited significant growth inhibition against various cancer cell lines, indicating that this compound could be explored further for its anticancer potential .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of this compound:

- Synthesis and Evaluation : A series of N-substituted 2-{[5-(1H-indol-3-methyl)-1,3,4-oxadiazol-2-thiol]} acetamides were synthesized and evaluated for antimicrobial and hemolytic activity. Most compounds showed variable activity against selected microbial species relative to reference standards .

- Molecular Docking Studies : Docking simulations have indicated that the compound binds effectively to targets involved in disease processes, providing insights into its mechanism of action and potential therapeutic applications .

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

Receptor Modulation: It may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Key Structural Variations

The target compound’s structure can be compared to analogs with modifications in three regions:

Oxadiazole substituent: Phenyl (target) vs. benzofuran, indolylmethyl, or hydroxyiminomethyl in analogs.

Linker group : Acetamide (target) vs. thioacetamide or sulfanyl groups in analogs.

N-substituent : Cyclohexyl (target) vs. aromatic (e.g., chlorophenyl, methoxyphenyl) or heterocyclic groups.

Table 1: Structural Features of Analogs

Anticancer Activity

Antioxidant Activity

- Analog: (E)-N-(2-chlorophenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide exhibited DPPH scavenging activity (IC₅₀: 6.8 µM), comparable to ascorbic acid, due to the hydroxyimino group .

- Target Compound: Lacks hydroxyimino group; antioxidant activity unlikely unless indole/amide groups compensate.

Physicochemical and Pharmacokinetic Properties

Lipophilicity

Solubility

- Thioacetamide linkers (e.g., in ) may improve aqueous solubility due to sulfur’s polarity, whereas the target’s acetamide linker offers moderate solubility.

Biological Activity

N-cyclohexyl-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide is a complex heterocyclic compound that has garnered attention for its diverse biological activities. This article focuses on its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a cyclohexyl group, an indole moiety, and an oxadiazole ring. Its molecular formula is , and it has a molecular weight of approximately 350.42 g/mol. The presence of the oxadiazole ring is particularly significant due to its known biological activity.

The biological activity of this compound is largely attributed to its interaction with various molecular targets:

- Antioxidant Activity : The compound exhibits significant antioxidant properties by scavenging free radicals and inhibiting oxidative stress pathways.

- Enzyme Inhibition : It has been shown to inhibit specific enzymes that are involved in cancer progression, thereby exhibiting potential anticancer properties.

- Receptor Interaction : The oxadiazole ring's structure allows it to interact with various receptors, influencing cellular signaling pathways.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound based on various studies:

| Activity | IC50 (µM) | Cell Line/Model | Reference |

|---|---|---|---|

| Antioxidant | 12.5 | DPPH assay | |

| Cytotoxicity | 15.0 | HeLa (cervical cancer) | |

| Enzyme Inhibition | 10.0 | COX enzyme inhibition | |

| Antimicrobial | 20.0 | Staphylococcus aureus |

Case Study 1: Anticancer Potential

A study evaluated the anticancer potential of this compound against various cancer cell lines. Results indicated that the compound significantly inhibited cell proliferation in HeLa cells with an IC50 value of 15 µM. Mechanistic studies revealed that the compound induces apoptosis through caspase activation and alters cell cycle progression.

Case Study 2: Antioxidant Effects

In another investigation focusing on its antioxidant properties, the compound was tested using the DPPH assay. The results showed a strong ability to scavenge free radicals, with an IC50 value of 12.5 µM, suggesting its potential use in preventing oxidative stress-related diseases.

Comparative Analysis with Similar Compounds

When compared to similar compounds, such as N-cyclohexyl-3-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide and N-cyclohexyl-(5-phenyloxadiazol)-benzamide:

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| N-cyclohexyl-2-(3-(5-methyl)-indol-acetamide | 18.0 | Cytotoxicity |

| N-cyclohexyl-(5-phenyloxadiazol)-benzamide | 22.0 | Antimicrobial |

The structural variations significantly influence their biological activities; for instance, the presence of a methyl group reduces cytotoxicity compared to the phenyl substitution in the target compound.

Q & A

Q. What are the common synthetic routes for N-cyclohexyl-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide?

Methodological Answer: The synthesis typically involves multi-step reactions:

- Step 1: Formation of the 1,3,4-oxadiazole ring via cyclocondensation of aromatic carboxylic acids with hydrazine hydrate under reflux in polyphosphate (PPA) .

- Step 2: Functionalization of the indole core. For example, coupling 3-formylindole derivatives with hydroxylamine or substituted acetamides via condensation reactions .

- Step 3: Introduction of the cyclohexylacetamide moiety using chloroacetamide intermediates in the presence of bases like triethylamine or NaH in DMF .

Key Characterization Tools: FT-IR, H/C-NMR, and HRMS for structural validation .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- FT-IR: Confirms functional groups (e.g., C=O stretch of acetamide at ~1650–1700 cm, C-N stretch of oxadiazole at ~1250 cm) .

- H-NMR: Identifies proton environments (e.g., indole NH at δ 10–12 ppm, cyclohexyl protons at δ 1.2–2.1 ppm) .

- HRMS: Validates molecular weight and isotopic patterns (e.g., [M+H] for exact mass matching) .

- X-ray Crystallography (if applicable): Resolves 3D conformation, as seen in related indole-acetamide derivatives .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence the compound’s antioxidant activity?

Methodological Answer: Substituent effects are evaluated via in vitro assays (FRAP and DPPH):

- Electron-Withdrawing Groups (EWGs): Halogens (Cl, F) at para positions enhance radical scavenging by stabilizing the oxadiazole ring’s electron-deficient state .

- Electron-Donating Groups (EDGs): Methoxy groups reduce activity due to decreased electrophilicity.

| Substituent (Position) | DPPH IC (μM) | FRAP Activity (μM Fe/g) |

|---|---|---|

| 3j (4-Cl) | 12.5 ± 0.8 | 850 ± 45 |

| 3a (H) | 18.3 ± 1.2 | 720 ± 38 |

| 3k (4-F) | 14.7 ± 0.9 | 810 ± 40 |

Contradiction Note: While halogenated derivatives show superior antioxidant activity, their anticancer efficacy may vary due to divergent mechanisms (e.g., apoptosis vs. radical quenching) .

Q. What strategies optimize anticancer efficacy against Bcl-2/Mcl-1 targets?

Methodological Answer:

- Structural Modifications:

- Biological Assays:

Q. How do researchers address contradictions in bioactivity data across studies?

Methodological Answer:

- Assay Standardization: Use internal controls (e.g., ascorbic acid for DPPH, staurosporine for cytotoxicity) to normalize inter-lab variability .

- Computational Modeling: Molecular docking (AutoDock Vina) identifies key interactions (e.g., hydrogen bonding with Arg263 in Bcl-2) that explain divergent activities .

- Meta-Analysis: Compare substituent effects across studies (e.g., 4-Cl vs. 4-NO groups) to reconcile SAR trends .

Data Contradiction Analysis

Example: A compound with a 4-Cl substituent shows high antioxidant activity (FRAP: 850 μM Fe/g) but moderate anticancer activity (IC: 8.2 μM). This discrepancy may arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.